2-(3-Hydroxy-3-methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde
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Overview
Description
2-(3-Hydroxy-3-methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde is a heterocyclic compound that features a pyrimidine ring fused with a pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxy-3-methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde typically involves multi-step reactions. One common method includes the reaction of pyrimidine derivatives with pyrrolidine derivatives under specific catalytic conditions . For instance, the reaction of 2-formyl-1H-pyrrole with N,N-diaryl barbituric acids in the presence of a catalyst can yield the desired compound .
Industrial Production Methods
This would include optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxy-3-methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction yields alcohols .
Scientific Research Applications
2-(3-Hydroxy-3-methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism by which 2-(3-Hydroxy-3-methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding . Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives and pyrrolidine derivatives, such as pyrido[2,3-d]pyrimidines and pyrrolidine-2,5-diones .
Uniqueness
What sets 2-(3-Hydroxy-3-methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde apart is its unique combination of a pyrimidine ring and a pyrrolidine ring, which imparts distinct chemical and biological properties. This dual-ring structure is not commonly found in other similar compounds, making it a valuable target for research and development .
Properties
Molecular Formula |
C10H13N3O2 |
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Molecular Weight |
207.23 g/mol |
IUPAC Name |
2-(3-hydroxy-3-methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C10H13N3O2/c1-10(15)2-3-13(7-10)9-11-4-8(6-14)5-12-9/h4-6,15H,2-3,7H2,1H3 |
InChI Key |
XXOGGHHERBECAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(C1)C2=NC=C(C=N2)C=O)O |
Origin of Product |
United States |
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